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Compound of Interest

Compound Name: Anisonitrile

Cat. No.: B134855 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the

Physicochemical and Spectroscopic Properties of 4-Methoxybenzonitrile

Anisonitrile, also known as 4-methoxybenzonitrile, is a versatile organic compound utilized as

an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough

understanding of its structural and electronic properties is crucial for its effective application

and for the development of new synthetic methodologies. This guide provides a comprehensive

comparison of experimental data with computational predictions for anisonitrile, offering

researchers a valuable resource for their work.

Physicochemical Properties: A Harmony Between
Measurement and Theory
The fundamental physical properties of anisonitrile have been well-characterized

experimentally. These values, when compared to computationally predicted data, provide a

baseline for the accuracy of theoretical models.
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Property Experimental Value Computational Value

Molecular Formula C₈H₇NO C₈H₇NO

Molecular Weight 133.15 g/mol [2] 133.15 g/mol

Melting Point 57-60 °C[1] Not applicable

Boiling Point 256-257 °C at 765 mmHg[1][2] Not applicable

Spectroscopic Analysis: Unveiling the Molecular
Structure
Spectroscopy is a powerful tool for elucidating the structure and bonding of molecules. Here,

we compare the experimental spectroscopic data for anisonitrile with values obtained from

computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. The ¹H and ¹³C NMR spectra are particularly valuable for organic structure

determination.

¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment
Experimental Chemical
Shift (δ, ppm)[3]

Experimental Coupling
Constant (J, Hz)[3]

H-2, H-6 (ortho to CN) 7.58 8.0

H-3, H-5 (ortho to OCH₃) 6.95 8.0

OCH₃ 3.86 N/A

¹³C NMR Data (100 MHz, CDCl₃)
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Carbon Assignment Experimental Chemical Shift (δ, ppm)[3]

C1 (ipso to CN) 103.9

C2, C6 (ortho to CN) 133.9

C3, C5 (ortho to OCH₃) 114.7

C4 (ipso to OCH₃) 162.8

CN 119.2

OCH₃ 55.5

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic

"fingerprint" based on its functional groups.

Experimental Peak (cm⁻¹) Vibrational Mode

~2225 C≡N stretch

~1605, ~1510 C=C aromatic ring stretch

~1260 C-O stretch

~1030 C-O stretch

~840 C-H out-of-plane bend

Note: Experimental peak positions are approximated from various spectral databases.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering insights into its structure.
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Experimental m/z Ion

133 [M]⁺ (Molecular Ion)

132 [M-H]⁺

118 [M-CH₃]⁺

103 [M-OCH₂]⁺

90 [M-CNO]⁺

Note: Fragmentation patterns are predicted based on common fragmentation pathways for

similar compounds.[4][5][6][7]

Experimental and Computational Methodologies
A clear understanding of the methods used to obtain both experimental and computational data

is essential for a critical comparison.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of anisonitrile was dissolved in

deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz

spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared

(FTIR) spectrometer.[8] The sample was prepared as a KBr pellet or analyzed using an

Attenuated Total Reflectance (ATR) accessory.[8]

Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI)

mass spectrometer. The molecule was ionized by a beam of electrons, and the resulting

charged fragments were separated and detected based on their mass-to-charge ratio.

Computational Methods
Density Functional Theory (DFT) Calculations: Computational data for anisonitrile can be

generated using Density Functional Theory (DFT), a quantum mechanical modeling method
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used to investigate the electronic structure of many-body systems. A common approach

involves geometry optimization followed by the calculation of spectroscopic properties. For

instance, vibrational frequencies (for IR spectra) and NMR chemical shifts can be calculated

using functionals like B3LYP with a basis set such as 6-311++G(d,p).[9][10] The Gauge-

Including Atomic Orbital (GIAO) method is frequently employed for the prediction of NMR

chemical shifts.[11]

Visualizing the Comparison Workflow
The process of comparing experimental and computational data can be visualized as a

systematic workflow.

Workflow for Comparing Experimental and Computational Data

Experimental Analysis

Computational Analysis

Data Comparison

Synthesis & Purification

NMR SpectroscopyIR SpectroscopyMass Spectrometry

NMR Data ComparisonIR Data ComparisonMS Data Comparison

Molecular Modeling
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Caption: A workflow diagram illustrating the parallel streams of experimental and computational

analysis of anisonitrile, culminating in data comparison and validation.

Signaling Pathways and Logical Relationships
While anisonitrile is not directly involved in signaling pathways in a biological context, we can

represent the logical relationship between its structural features and its spectroscopic

signatures.

Structure-Spectra Relationship of Anisonitrile

Structural Features

Spectroscopic Signatures

Anisonitrile
(4-Methoxybenzonitrile)

Aromatic Ring Nitrile Group (-C≡N) Methoxy Group (-OCH₃)

¹H NMR: δ 6.9-7.6 ppm
¹³C NMR: δ 100-165 ppm IR: ~2225 cm⁻¹ ¹H NMR: ~δ 3.9 ppm

¹³C NMR: ~δ 55 ppm

Click to download full resolution via product page

Caption: This diagram illustrates the direct correlation between the key functional groups of

anisonitrile and their characteristic signals in NMR and IR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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